Zorifertinib (AZD3759) chemical structure and properties
Zorifertinib (AZD3759) chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zorifertinib, also known as AZD3759, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) specifically designed to penetrate the blood-brain barrier.[1] It has demonstrated significant clinical activity in the treatment of EGFR-mutated non-small cell lung cancer (NSCLC), particularly in patients with central nervous system (CNS) metastases.[2][3] This technical guide provides a detailed overview of the chemical structure, properties, mechanism of action, and preclinical data for Zorifertinib.
Chemical Structure and Properties
Zorifertinib is a synthetic organic small molecule belonging to the quinazoline class of compounds.[4] Its chemical structure is characterized by a quinazoline core, which is a common feature among many EGFR inhibitors.
Chemical Structure
IUPAC Name: [4-(3-Chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl] (2R)-2,4-dimethylpiperazine-1-carboxylate[4]
SMILES: C[C@@H]1CN(CCN1C(=O)OC2=C(C=C3C(=C2)C(=NC=N3)NC4=C(C(=CC=C4)Cl)F)OC)C[4]
InChI Key: MXDSJQHFFDGFDK-CYBMUJFWSA-N[4]
Chemical and Physicochemical Properties
A summary of the key chemical and physicochemical properties of Zorifertinib is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C22H23ClFN5O3 | [4] |
| Molecular Weight | 459.91 g/mol | [4] |
| CAS Number | 1626387-80-1 | [4] |
| Aqueous Solubility | 0.0696 mg/mL (calculated) | [5] |
| logP | 3.66 (calculated) | [5] |
| pKa (Strongest Basic) | 7.1 (calculated) | [5] |
| pKa (Strongest Acidic) | 13.81 (calculated) | [5] |
| Solubility in DMSO | ≥ 50 mg/mL | MedChemExpress Product Information |
| Solubility in Ethanol | Not explicitly quantified | - |
| Melting Point | Not available | - |
Mechanism of Action and Signaling Pathway
Zorifertinib is a potent and selective inhibitor of the EGFR tyrosine kinase.[6] It targets both wild-type EGFR and, more importantly, the activating mutations commonly found in NSCLC, such as the L858R substitution in exon 21 and deletions in exon 19. By binding to the ATP-binding site of the EGFR kinase domain, Zorifertinib blocks the autophosphorylation and activation of the receptor, thereby inhibiting downstream signaling pathways crucial for tumor cell proliferation, survival, and metastasis.
EGFR Signaling Pathway Inhibition
The binding of epidermal growth factor (EGF) to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain. This activation initiates a cascade of downstream signaling events, primarily through the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/AKT pathways. Zorifertinib effectively blocks these signaling cascades.
Experimental Protocols
In Vitro Kinase Assay
The inhibitory activity of Zorifertinib against EGFR was determined using a homogenous time-resolved fluorescence (HTRF) assay.
Methodology:
-
Serially diluted Zorifertinib was added to the wells of a 384-well plate.
-
EGFR enzyme (wild-type or mutant) and a biotinylated peptide substrate were then added.
-
The kinase reaction was initiated by the addition of ATP.
-
The plate was incubated at room temperature to allow for phosphorylation of the substrate.
-
Detection reagents, including a europium-cryptate labeled anti-phosphotyrosine antibody and streptavidin-XL665, were added.
-
After another incubation period, the HTRF signal was read on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
IC50 values were calculated from the dose-response curves.
Cell Proliferation Assay
The effect of Zorifertinib on the proliferation of cancer cell lines was assessed using an MTS assay.
Methodology:
-
Cancer cells were seeded in 96-well plates and allowed to attach overnight.
-
The cells were then treated with various concentrations of Zorifertinib or vehicle control.
-
After a 72-hour incubation period, MTS reagent was added to each well.
-
The plates were incubated for an additional 1-4 hours to allow for the conversion of the MTS tetrazolium salt to formazan by metabolically active cells.
-
The absorbance at 490 nm was measured using a plate reader.
-
The percentage of cell growth inhibition was calculated relative to the vehicle-treated control cells, and GI50 values (concentration for 50% growth inhibition) were determined.
In Vivo Metabolism Study
The metabolic profile of Zorifertinib was investigated in Sprague-Dawley rats.
Methodology:
-
Male Sprague-Dawley rats were housed in metabolic cages for acclimatization.
-
Zorifertinib was administered orally at a defined dose.
-
Urine and feces were collected at various time points post-dosing.
-
Blood samples were also collected to determine plasma concentrations of the parent drug and its metabolites.
-
Samples were processed (e.g., protein precipitation for plasma, homogenization for feces) and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Metabolites were identified and structurally characterized based on their mass spectral data.
Physicochemical Property Determination (General Protocols)
LogP Determination (Shake-Flask Method):
-
A solution of Zorifertinib is prepared in a biphasic system of n-octanol and water (or a suitable buffer like PBS, pH 7.4).
-
The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.
-
The two phases are separated by centrifugation.
-
The concentration of Zorifertinib in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
pKa Determination (Potentiometric Titration):
-
A solution of Zorifertinib is prepared in water or a co-solvent system if solubility is low.
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added.
-
A titration curve of pH versus the volume of titrant added is plotted.
-
The pKa value is determined from the inflection point of the titration curve, which corresponds to the pH at which the compound is 50% ionized.
Pharmacokinetics and Pharmacodynamics
In Vitro Activity
| Target | IC50 (nM) | Assay Conditions | Source |
| EGFR (wild-type) | 0.3 | HTRF Kinase Assay | |
| EGFR (L858R mutant) | 0.2 | HTRF Kinase Assay | |
| EGFR (exon 19 deletion) | 0.2 | HTRF Kinase Assay | |
| PC-9 cells (exon 19 deletion) | 1.8 | Cell Proliferation Assay | MedChemExpress Product Information |
| H3255 cells (L858R mutant) | 3.5 | Cell Proliferation Assay | MedChemExpress Product Information |
In Vivo Pharmacokinetics (Preclinical)
| Species | Dose | Route | Key Findings | Source |
| Rat | 2 mg/kg | Oral | Rapid absorption with a Cmax of 0.58 µM at 1.0 h. | |
| Dog | - | Oral | Good oral bioavailability. | Selleck Chemicals Product Information |
| Monkey | - | - | Extensive brain penetration. | Selleck Chemicals Product Information |
In Vivo Pharmacodynamics (Preclinical)
| Model | Cell Line | Treatment | Key Findings | Source |
| Brain Metastasis Xenograft | PC-9 | 15 mg/kg, oral | Significant dose-dependent antitumor efficacy. | Selleck Chemicals Product Information |
Conclusion
Zorifertinib (AZD3759) is a potent, orally bioavailable, and CNS-penetrant EGFR-TKI with significant activity against clinically relevant EGFR mutations. Its favorable pharmacokinetic profile, particularly its ability to cross the blood-brain barrier, makes it a promising therapeutic agent for NSCLC patients with brain metastases. The preclinical data summarized in this guide provide a strong rationale for its clinical development and use in this patient population. Further research into its long-term efficacy, resistance mechanisms, and potential combination therapies is warranted.
References
- 1. onclive.com [onclive.com]
- 2. pfmjournal.org [pfmjournal.org]
- 3. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance | MDPI [mdpi.com]
- 4. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling pathways and effects of EGFR [pfocr.wikipathways.org]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
